2-(((4,6-Dimethylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4,6-Dimethylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the synthesis of polyfunctional fused heterocyclic compounds through reactions involving indene-1,3-diones. For instance, indene-1,3-diones have been reacted with amino-thioxopyrimidinones in boiling acetic acid to yield thioxo-dihydroindeno pyrimidinopyridine diones. These compounds, upon further reaction with hydrazonoyl chlorides, afford various products showcasing the versatility of indene-1,3-diones in synthesizing complex heterocyclic structures (Hassaneen et al., 2003).
Catalysis and Multi-component Synthesis
Nano Fe2O3@SiO2–SO3H has been identified as an efficient catalyst for the multi-component preparation of indeno pyrido pyrimidine trione derivatives from aryl aldehydes, 6-amino-1,3-dimethylpyrimidine-2,4-dione, and 1H-indene-1,3-dione. This method underscores the role of nano-catalysts in facilitating the synthesis of complex heterocyclic compounds (Ghashang et al., 2017).
Anticancer Properties
A study focusing on the synthesis and anticancer evaluation of polycyclic indenopyridines has led to the discovery of novel indenoheterocycles with potent apoptosis-inducing properties. This research signifies the potential of such compounds in developing new anticancer therapeutics (Manpadi et al., 2007).
Optical and Non-linear Optical Applications
Pyrimidine-based bis-uracil derivatives have been explored for their potential in optical, non-linear optical (NLO), and drug discovery applications. The study highlights the kinetic and thermal stabilities of these compounds, along with their intramolecular charge transfer characteristics, indicating their suitability for NLO device fabrications (Mohan et al., 2020).
Biological Activity
Another area of research involves the synthesis of exocyclic enaminones and their use as building blocks for creating bioactive polyheterocyclic compounds. These compounds have shown promising results against various microorganisms, indicating their potential in medicinal chemistry (Abdallah et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-[N-(4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-9-8-10(2)19-17(18-9)20-11(3)14-15(21)12-6-4-5-7-13(12)16(14)22/h4-8,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRPHVROJVIVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.